3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Lipophilicity Physicochemical Property Lead Optimization

3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1638760-40-3, C7H3BrClN3O2, MW 276.47 g/mol) is a disubstituted heterocyclic building block belonging to the imidazo[1,2-a]pyrazine family. Its scaffold serves as a recognized ATP-mimetic core, with applications as an intermediate in the synthesis of kinase inhibitor programs targeting Aurora kinases, FLT3, HASPIN, and BTK.

Molecular Formula C7H3BrClN3O2
Molecular Weight 276.47 g/mol
Cat. No. B8229822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Molecular FormulaC7H3BrClN3O2
Molecular Weight276.47 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2C(=N1)Cl)C(=O)O)Br
InChIInChI=1S/C7H3BrClN3O2/c8-4-3(7(13)14)11-6-5(9)10-1-2-12(4)6/h1-2H,(H,13,14)
InChIKeyLBSOLDHAOPALRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid: Core Structural and Physicochemical Profile for Procurement Decisions


3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1638760-40-3, C7H3BrClN3O2, MW 276.47 g/mol) is a disubstituted heterocyclic building block belonging to the imidazo[1,2-a]pyrazine family [1]. Its scaffold serves as a recognized ATP-mimetic core, with applications as an intermediate in the synthesis of kinase inhibitor programs targeting Aurora kinases, FLT3, HASPIN, and BTK [2]. The compound features a carboxylic acid handle at C2, a bromine atom at C3, and a chlorine atom at C8, a specific halogenation pattern that critically distinguishes it from other commercially available imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives. Its computed XLogP3 of 2.5 indicates substantially higher lipophilicity compared to mono-halogenated analogs, a property that directly influences its utility in fragment-based and medicinal chemistry campaigns [1].

Why Simple Substitution with Single-Halogen Imidazo[1,2-a]pyrazine Analogs Compromises Synthetic Utility and Pharmacochemical Precision


Substituting 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid with a single-halogen analog, such as 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid or 8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid, forfeits the strategic advantage of orthogonal reactivity. The simultaneous presence of both C3-Br and C8-Cl enables sequential, chemoselective cross-coupling reactions, a critical capability for the rapid and divergent construction of compound libraries in drug discovery [1]. Furthermore, the dual halogenation increases the molecular weight to 276.47 g/mol and elevates the computed XLogP3 to 2.5, which are key physicochemical parameters for passive membrane permeability and target engagement in late-stage lead optimization [2]. These properties cannot be replicated by mono-halogenated variants, which have lower lipophilicities (XLogP3 of 0.6-1.6) and lack the capacity for stepwise derivatization [3][4].

Quantifiable Differentiation of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Against Close Structural Analogs


Increased Lipophilicity (XLogP3) vs. Parent and Mono-Halogenated Analogs

The computed lipophilicity of 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (XLogP3 = 2.5) is substantially higher than that of its unsubstituted parent, imidazo[1,2-a]pyrazine-2-carboxylic acid (XLogP3 = 0.6), and its mono-halogenated analogs, including 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (XLogP3 = 1.6) and 8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (XLogP3 = 1.5) [1][2][3][4]. A higher logP value is often correlated with improved passive membrane permeability, a crucial factor for intracellular target engagement and oral bioavailability.

Lipophilicity Physicochemical Property Lead Optimization

Elevated Molecular Weight and Heavy Atom Count for Crystallographic and Biophysical Studies

With a molecular weight of 276.47 g/mol and a heavy atom count of 14, 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is significantly heavier than its mono-halogenated analogs (e.g., 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, MW 242.03 g/mol) [1][2]. The presence of two distinct halogen atoms provides a stronger anomalous scattering signal, which is valuable for experimental phasing in X-ray crystallography, as demonstrated by the numerous high-resolution Aurora kinase-inhibitor co-crystal structures containing imidazo[1,2-a]pyrazine derivatives with multiple halogens [3].

Molecular Weight Heavy Atom Effect X-ray Crystallography

Orthogonal Reactivity for Stepwise Functionalization via Sequential Palladium-Catalyzed Cross-Coupling

The presence of bromine at C3 and chlorine at C8 enables orthogonal, chemoselective functionalization. The established literature on imidazo[1,2-a]pyrazines demonstrates that under palladium-catalyzed Suzuki–Miyaura conditions, the C–Br bond undergoes oxidative addition preferentially over C–Cl, allowing for monoarylation at the C3 position first, followed by subsequent functionalization at C8 [1]. This is a distinct advantage over symmetric dihalogenated analogs like 6,8-dibromoimidazo[1,2-a]pyrazine, which primarily offer monoarylation at C8 in 64% yield without an orthogonal handle [2]. Specifically, with 6,8-dibromoimidazo[1,2-a]pyrazine, the reaction of 1.0 equivalent of an aryl boronic acid in the presence of Pd(PPh3)4 and Cs2CO3 in MeCN–H2O yielded only the C8-monoarylated product, while arylation at the C6 position did not occur due to steric hindrance [2].

C-C Coupling Synthetic Methodology Medicinal Chemistry

Established ATP-Binding Site Engagement Validates Scaffold Utility in Kinase Inhibitor Programs

The imidazo[1,2-a]pyrazine core is a validated ATP-mimetic scaffold, as evidenced by several high-resolution co-crystal structures with Aurora-A kinase (PDB: 2XNG, 2XEY) and Aurora B kinase [1]. The specific 3,8-disubstituted pattern, featuring a carboxylic acid at C2, is a known bioisostere of the adenine carboxylate motif, which forms critical hydrogen bonds with the kinase hinge region [1]. From the published SAR, variations at the C3 position directly impact kinase selectivity, where larger, lipophilic substituents are preferred for Aurora over off-target kinases [2]. The 3-bromo substituent serves as both a lipophilic anchor and a synthetic handle; in advanced intermediates, converting the C3 position to a substituted phenyl ring resulted in Aurora-A inhibitors with IC50 shifts demonstrably linked to this substitution, with select compounds achieving >10-fold selectivity over Aurora B [2]. While direct quantitative data for the specific carboxylic acid building block is not published, the class-level evidence robustly supports that procurement of this specific disubstituted acid enables the direct synthesis of optimized, hinge-binding heterocycles without requiring de novo core construction.

Kinase Inhibition Aurora Kinase BTK HASPIN

Favorable Synthetic Accessibility as a Carboxylic Acid Building Block

The C2 carboxylic acid group provides a straightforward handle for amide coupling using standard reagents like HATU, EDCI, or by conversion to an acid chloride. This enables direct derivation into a variety of carboxamide-based kinase inhibitors, as exemplified by the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides, where the carboxylic acid precursor is condensed with anilines under microwave conditions using Mukaiyama's reagent to yield products in good yields [1]. Commercially, the compound is available at high purity (typically 97-98%), ensuring that procurement supports high-fidelity synthetic chemistry without the need for an initial purification step .

Amide Coupling Building Block Purity Procurement

Primary Research and Procurement Use Cases for 3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid


Divergent Synthesis of Aurora Kinase or FLT3 Inhibitor Libraries

The orthogonal Br/Cl handles enable a divergent, fragment-based medicinal chemistry campaign. A library can be rapidly assembled by performing a first Suzuki coupling at the more reactive C3-Br site to introduce various aryl or heteroaryl groups, as is typical for imidazo[1,2-a]pyrazine C3-arylated Aurora kinase inhibitors [1]. After the first diversification step, the remaining C8-Cl can undergo a second, orthogonal cross-coupling or nucleophilic aromatic substitution to introduce an amine or ether, completing the exploration of a 2D chemical matrix without the need for de novo synthesis of each core. This directly follows the SAR strategy where C3 modifications impact kinase selectivity and the C8 vector modulates cellular activity, as shown for Aurora A/B inhibitors with improved off-target kinase selectivity [2].

Direct Entry into HASPIN or BTK Inhibitor Pharmacophores

Patents describing imidazo[1,2-a]pyrazine-2-carboxamides as HASPIN inhibitors and C8-aminated analogs as BTK inhibitors demonstrate that the privileged core is frequently elaborated with lipophilic groups at the C3 position [3]. The 3-bromo atom of this building block serves as both a lipophilic anchor for potency and a synthetic exit vector. By performing an amide coupling at C2 with a specific amine, followed by a direct Suzuki reaction or Buchwald-Hartwig amination at C3/C8, researchers can directly synthesize patent-relevant chemical matter in two to three steps from the acid building block, significantly shortening hit-to-lead timelines.

Heavy-Atom Derivative for Structural Biology Phasing in Kinase Co-Crystals

Obtaining phasing information for novel kinase targets often requires a high-quality, anomalous scatterer. The bromine atom in this compound serves as an intrinsic signal for single-wavelength anomalous dispersion (SAD) phasing, while the chlorine provides an additional, weaker anomalous signal for confirmation [4]. A common experimental setup involves soaking pre-formed kinase crystals with a mild solution of the inhibitor, or co-crystallizing with the brominated ligand directly. The successful deposition of PDB structures such as 2XNG and 3VAP using elaborated bromo-imidazo[1,2-a]pyrazines confirms the feasibility and power of this approach, encouraging the procurement of this specific bromo-chloro building block for structural studies on the next generation of kinase targets.

Straightforward Synthesis of 2-Carboxamide Antimicrobial Leads

The carboxylic acid group at the C2 position can be directly exploited in amide coupling chemistry to build a focused library of antimicrobial agents. As established by the work on N-arylimidazo[1,2-a]pyrazine-2-carboxamides, diverse amide derivatives can be generated in one step from the free acid using microwave-assisted condensation [5]. Using 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid as a starting material, a researcher can parallel this work while retaining the halogen substituents for a subsequent, orthogonal diversification step—effectively merging antimicrobial SAR exploration with 'build-and-couple' library design in a single workflow.

Quote Request

Request a Quote for 3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.